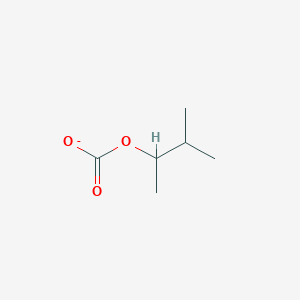
3-Methylbutan-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutan-2-yl carbonate is an organic compound with the molecular formula C8H16O3. It is a carbonate ester derived from 3-methylbutan-2-ol and carbonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbutan-2-yl carbonate can be synthesized through the reaction of 3-methylbutan-2-ol with phosgene or carbonyl diimidazole in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where 3-methylbutan-2-ol is reacted with phosgene or carbonyl diimidazole. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylbutan-2-ol and carbonic acid.
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 3-Methylbutan-2-ol and carbonic acid.
Oxidation: Various carbonates and oxidation products.
Substitution: Substituted carbonates with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
3-Methylbutan-2-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-methylbutan-2-yl carbonate involves its ability to act as a carbonate donor in various chemical reactions. It can interact with nucleophiles, leading to the formation of substituted carbonates. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-methylbutan-2-yl carbonate
- 3-Methyl-2-butanol
- 3-Methylbutan-2-yl acetate
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain applications, such as its ability to form stable carbonates and its suitability as a reagent in organic synthesis.
Eigenschaften
| 85213-04-3 | |
Molekularformel |
C6H11O3- |
Molekulargewicht |
131.15 g/mol |
IUPAC-Name |
3-methylbutan-2-yl carbonate |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3,(H,7,8)/p-1 |
InChI-Schlüssel |
SSFJZWWMVYYYBY-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)C(C)OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


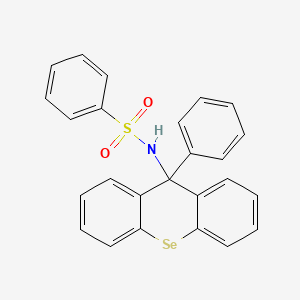
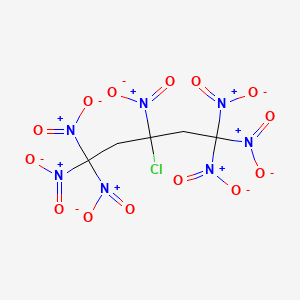
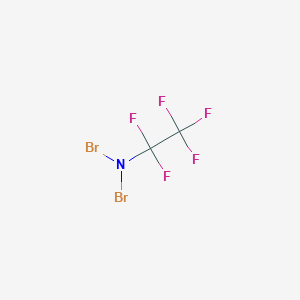

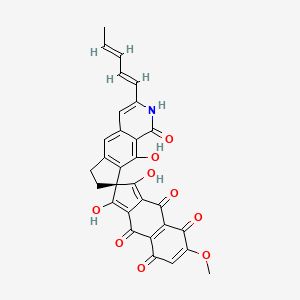
![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)
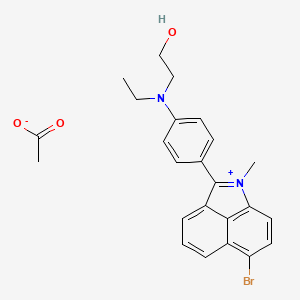
![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
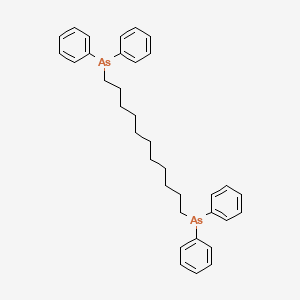
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
